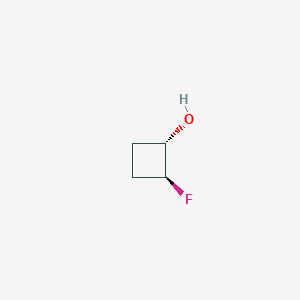
4-Bromo-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride
Vue d'ensemble
Description
The compound “4-Bromo-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride” is a derivative of "1-Bromo-4-(2,2,2-trifluoroethoxy)benzene" and "3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine" . These compounds are typically white solids or liquids at room temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as "1-Bromo-4-(2,2,2-trifluoroethoxy)benzene" and "3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine" are typically synthesized through various methods involving the reaction of bromine with other compounds in the presence of a catalyst .Physical and Chemical Properties Analysis
“this compound” is a derivative of "1-Bromo-4-(2,2,2-trifluoroethoxy)benzene" and "3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine" , which are typically white solids or liquids at room temperature .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Reactions
- The study by Schlosser and Castagnetti (2001) explores the reaction pathways of trifluoromethoxybenzenes, providing insights into the synthesis of naphthalenes and phenols through aryne intermediates. This work underscores the utility of halogenated compounds in constructing complex aromatic systems, which could be relevant to derivatives of the compound (Schlosser & Castagnetti, 2001).
Reaction Mechanisms and Intermediates
- Research by Ilaš and Kikelj (2008) on the ring opening of benzoxazinones highlights the instability of certain benzylamine derivatives under specific conditions, shedding light on potential reactivity patterns that might apply to the study compound under alkaline or acidic conditions (Ilaš & Kikelj, 2008).
Metabolic Pathways
- The investigation into the metabolic pathways of psychoactive compounds by Carmo et al. (2005) offers a framework for understanding how brominated phenethylamines are processed biologically. Although this study does not directly concern the exact compound , it provides a context for the metabolic fate of structurally similar compounds (Carmo et al., 2005).
Chemical Synthesis and Material Science
- Mironov et al. (2006) discuss the synthesis of organophosphorus compounds from bromo- and chloro-substituted precursors, highlighting techniques that could be applicable to the synthesis or functionalization of the compound of interest, demonstrating the versatility of halogenated precursors in creating new materials (Mironov et al., 2006).
Pharmacology and Toxicology
- The study by Kanamori et al. (2002) on the metabolism of a psychoactive substance in rats reveals the potential pathways and metabolites that could be relevant for understanding the biotransformation of similar brominated compounds. This research could be extrapolated to predict the metabolic fate of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride in biological systems (Kanamori et al., 2002).
Propriétés
IUPAC Name |
[4-bromo-2-(2,2,2-trifluoroethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO.ClH/c10-7-2-1-6(4-14)8(3-7)15-5-9(11,12)13;/h1-3H,4-5,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRGMTNWHFEYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(F)(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(2,5-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485744.png)
![trans-2-[(3-Methylbutyl)amino]cyclobutan-1-ol](/img/structure/B1485745.png)
![trans-2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485746.png)
![1-{[(2-Chlorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485748.png)
![1-{[(2-Methoxy-5-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485749.png)

![1-{[(2-Methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485753.png)
![1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485754.png)
![5-{[(1-Hydroxycyclobutyl)methyl]amino}-2-methylphenol](/img/structure/B1485755.png)
![1-({[3-(Propan-2-yloxy)propyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1485756.png)
![1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485757.png)
amino}phenol](/img/structure/B1485760.png)
![1-{[Cyclohexyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485762.png)
![1-{[(2-Hydroxyethyl)(phenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485765.png)
